4-Bromo-1-cyclopropoxy-2-methylbenzene 4-Bromo-1-cyclopropoxy-2-methylbenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18718719
InChI: InChI=1S/C10H11BrO/c1-7-6-8(11)2-5-10(7)12-9-3-4-9/h2,5-6,9H,3-4H2,1H3
SMILES:
Molecular Formula: C10H11BrO
Molecular Weight: 227.10 g/mol

4-Bromo-1-cyclopropoxy-2-methylbenzene

CAS No.:

Cat. No.: VC18718719

Molecular Formula: C10H11BrO

Molecular Weight: 227.10 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-cyclopropoxy-2-methylbenzene -

Specification

Molecular Formula C10H11BrO
Molecular Weight 227.10 g/mol
IUPAC Name 4-bromo-1-cyclopropyloxy-2-methylbenzene
Standard InChI InChI=1S/C10H11BrO/c1-7-6-8(11)2-5-10(7)12-9-3-4-9/h2,5-6,9H,3-4H2,1H3
Standard InChI Key WHBMGMVALARPGW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Br)OC2CC2

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

4-Bromo-1-cyclopropyl-2-methylbenzene, systematically named 4-bromo-1-cyclopropyl-2-methylbenzene, belongs to the class of substituted benzenes. Its molecular formula is C₁₀H₁₁Br, with a molecular weight of 211.10 g/mol . The compound’s IUPAC name reflects the positions of its substituents: a bromine atom at the para position (C4), a cyclopropyl group at C1, and a methyl group at C2 .

Table 1: Key Identifiers of 4-Bromo-1-cyclopropyl-2-methylbenzene

PropertyValueSource
CAS Registry Number71096-12-3
Molecular FormulaC₁₀H₁₁Br
SMILES NotationCC1=C(C=CC(=C1)Br)C2CC2
InChI KeyRRCWRJLSPITLTI-UHFFFAOYSA-N

Structural Characteristics

The molecule comprises a benzene ring substituted with three functional groups:

  • A bromine atom at C4, enabling electrophilic substitution reactions.

  • A cyclopropyl group at C1, introducing steric strain and potential reactivity in ring-opening reactions.

  • A methyl group at C2, influencing electron density and regioselectivity in further derivatization .

X-ray crystallography data are unavailable, but computational models predict a planar aromatic ring with the cyclopropane moiety adopting a puckered conformation orthogonal to the benzene plane .

Synthesis and Industrial Production

Purification and Quality Control

Chromatographic methods (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are standard purification techniques. Purity is verified via GC-MS and ¹H NMR, with commercial samples exhibiting ≥95% purity .

Physicochemical Properties

Stability and Reactivity

The compound is stable under ambient conditions but decomposes upon exposure to strong oxidizers, releasing hazardous gases such as hydrogen bromide and carbon oxides . Its bromine substituent renders it susceptible to nucleophilic aromatic substitution, while the cyclopropyl group may participate in strain-driven ring-opening reactions .

Table 2: Physicochemical Data

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilityInsoluble in water; soluble in organic solvents (e.g., DMSO, ethanol)
Vapor PressureNot available

Spectroscopic Data

  • ¹H NMR (predicted): δ 6.8–7.2 (aromatic protons), δ 2.3 (methyl group), δ 1.2–1.5 (cyclopropyl protons).

  • IR: C-Br stretch ~550 cm⁻¹, aromatic C=C ~1600 cm⁻¹ .

Applications in Pharmaceutical Research

Role in Drug Discovery

4-Bromo-1-cyclopropyl-2-methylbenzene serves as a precursor in synthesizing tetrahydroimidazo[1,5-d] oxazepine derivatives—a class of compounds investigated for neurological and oncological targets. For example, patent US9458176B2 discloses its use in constructing molecules with modulated GABAA receptor activity .

Structure-Activity Relationship (SAR) Insights

The cyclopropyl group enhances metabolic stability by resisting oxidative degradation in vivo, while the bromine atom allows further functionalization via Suzuki-Miyaura cross-coupling .

Regulatory and Environmental Considerations

Ecotoxicology

Data on aquatic toxicity, biodegradability, and bioaccumulation potential are currently unavailable .

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